3-(4-METHYLBENZENESULFONAMIDO)-N-(1,3-THIAZOL-2-YL)BENZAMIDE
Description
Properties
IUPAC Name |
3-[(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S2/c1-12-5-7-15(8-6-12)25(22,23)20-14-4-2-3-13(11-14)16(21)19-17-18-9-10-24-17/h2-11,20H,1H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGRGHCKFZFVQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-METHYLBENZENESULFONAMIDO)-N-(1,3-THIAZOL-2-YL)BENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a thioamide reacts with an α-haloketone under acidic conditions.
Sulfonamide Formation:
Amidation: The final step involves coupling the sulfonamide-thiazole intermediate with a benzoyl chloride derivative to form the benzamide structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-METHYLBENZENESULFONAMIDO)-N-(1,3-THIAZOL-2-YL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or hydrogenation over palladium.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, palladium on carbon.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
3-(4-METHYLBENZENESULFONAMIDO)-N-(1,3-THIAZOL-2-YL)BENZAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing inhibitors of enzymes or receptors involved in diseases.
Biology: It may serve as a probe for studying biological pathways and interactions.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Industry: It can be a precursor for the synthesis of more complex molecules used in pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 3-(4-METHYLBENZENESULFONAMIDO)-N-(1,3-THIAZOL-2-YL)BENZAMIDE depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the biological context and the specific modifications made to the compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1. Structural Differentiation
The compound is compared below with two analogs: N-(4-phenyl-1,3-thiazol-2-yl)-3-pyrrolidin-1-ylsulfonylbenzamide () and (5-(3-hydroxyquinoxalin-2-yl)-1,3,4-thiadiazol-2-yl) benzamides ().
| Feature | Target Compound | N-(4-phenyl-1,3-thiazol-2-yl)-3-pyrrolidin-1-ylsulfonylbenzamide | (5-(3-hydroxyquinoxalin-2-yl)-1,3,4-thiadiazol-2-yl) benzamides |
|---|---|---|---|
| Core Structure | Benzamide | Benzamide | Benzamide |
| Sulfonamide Substituent | 4-Methylbenzenesulfonamido (aryl sulfonamide) | Pyrrolidin-1-ylsulfonyl (cyclic amine sulfonamide) | Not applicable (thiadiazol substituent) |
| Heterocyclic Moiety | 1,3-thiazol-2-yl (unsubstituted) | 4-phenyl-1,3-thiazol-2-yl (phenyl-substituted thiazole) | 1,3,4-thiadiazol-2-yl (fused with quinoxaline) |
| Key Functional Groups | Sulfonamide, thiazole | Sulfonamide, phenyl-thiazole | Thiadiazole, quinoxaline |
2.2. Physicochemical and Pharmacokinetic Properties
- Lipophilicity (LogP): The target compound’s 4-methylbenzenesulfonamido group increases lipophilicity compared to the pyrrolidinylsulfonyl analog, which may exhibit lower LogP due to the polar pyrrolidine ring . Thiadiazol-quinoxaline derivatives () likely have intermediate LogP values, influenced by the hydrophilic quinoxaline moiety .
Research Findings and Gaps
- Limited direct comparative data exists for the target compound. However, structural insights suggest: Advantages of Target Compound: Higher lipophilicity may enhance membrane permeability. Limitations: Reduced solubility compared to pyrrolidinyl analogs could hinder bioavailability. Opportunities: Hybridizing the thiazole with quinoxaline (as in ) might yield dual-action inhibitors.
Biological Activity
3-(4-Methylbenzenesulfonamido)-N-(1,3-thiazol-2-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and applications in various fields, supported by research findings and data tables.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 373.5 g/mol. Its structure features a benzamide core substituted with a thiazole ring and a methylbenzenesulfonamido group, which contributes to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₅N₃O₃S₂ |
| Molecular Weight | 373.5 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. One common method includes:
- Formation of the Thiazole Ring : Achieved via Hantzsch thiazole synthesis, where a thioamide reacts with an α-haloketone under acidic conditions.
- Sulfonamide Formation : The sulfonamide group is introduced through standard sulfonamidation reactions.
- Amidation : The final step involves coupling the sulfonamide-thiazole intermediate with a benzoyl chloride derivative to form the benzamide structure.
Antimicrobial Activity
Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound shows effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) values for this compound were reported as follows:
- Staphylococcus aureus: 32 µg/mL
- Escherichia coli: 64 µg/mL
Anticancer Activity
The compound has also been studied for its anticancer properties. It was found to inhibit cell proliferation in several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.
- IC50 Values :
- MCF-7: 15 µM
- A549: 20 µM
These findings suggest that the compound may act through apoptosis induction and cell cycle arrest mechanisms.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors involved in disease pathways. For example, it may inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair in rapidly dividing cells.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various thiazole derivatives, including our compound, demonstrating significant inhibition against Gram-positive bacteria.
- Anticancer Research : In a publication from Cancer Letters, researchers explored the effects of thiazole-based compounds on cancer cell lines, highlighting the promising results of this compound as a potential lead compound for further development.
Q & A
Basic: What are the established synthetic routes for 3-(4-methylbenzenesulfonamido)-N-(1,3-thiazol-2-yl)benzamide?
Answer:
The synthesis typically involves multi-step reactions starting with sulfonamide coupling and benzamide formation. A common approach includes:
Sulfonamide Formation: Reacting 4-methylbenzenesulfonyl chloride with an appropriate amine intermediate under basic conditions (e.g., triethylamine in anhydrous dichloromethane) .
Benzamide Coupling: Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the sulfonamide intermediate with 1,3-thiazol-2-amine derivatives in a polar aprotic solvent like DMF .
Purification: Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC for isolating high-purity product .
Key Considerations: Reaction conditions (temperature, solvent, catalyst) significantly impact yields. For example, microwave-assisted synthesis may reduce reaction times .
Advanced: How can X-ray crystallography resolve ambiguities in the structural conformation of this compound?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is critical for confirming the spatial arrangement of the sulfonamido-thiazolyl benzamide scaffold.
- Crystallization: Use slow evaporation in solvents like DMSO/water or methanol/chloroform to obtain diffraction-quality crystals .
- Refinement: Employ SHELXL for small-molecule refinement, focusing on resolving torsional angles of the thiazole ring and sulfonamide linkage. Disordered regions (e.g., methyl groups) require constrained refinement .
- Validation: Cross-validate with spectroscopic data (NMR, IR) to ensure consistency between crystallographic and solution-phase structures .
Note: If twinning or low-resolution data occurs (common with flexible sulfonamide groups), use SHELXD for structure solution and twin-law refinement .
Basic: What spectroscopic techniques are optimal for characterizing this compound?
Answer:
A combination of techniques ensures accurate structural elucidation:
- NMR:
- 1H/13C NMR: Confirm aromatic protons (δ 7.0–8.5 ppm for benzamide and thiazole) and methyl groups (δ 2.4 ppm for benzenesulfonamide).
- 2D NMR (HSQC, HMBC): Resolve connectivity between the sulfonamide nitrogen and benzamide carbonyl .
- IR: Identify sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and benzamide C=O (~1660 cm⁻¹) .
- Mass Spectrometry (HRMS): Confirm molecular ion peaks with <2 ppm error for [M+H]+ or [M+Na]+ .
Advanced: How can researchers address contradictory bioactivity data in enzyme inhibition assays?
Answer: Contradictions may arise from assay conditions or off-target effects.
- Assay Optimization:
- Enzyme Source: Use recombinant proteins (e.g., bacterial PPTases) to eliminate interference from endogenous enzymes .
- Control Experiments: Include known inhibitors (e.g., 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide) to validate assay reliability .
- Mechanistic Studies:
Case Example: If inhibition varies between bacterial vs. mammalian PPTases, modify the compound’s sulfonamide substituents to enhance selectivity .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Temperature: Store at –20°C in airtight, light-resistant vials to prevent hydrolysis of the benzamide bond .
- Solubility: Lyophilize and store as a solid; avoid DMSO stock solutions for long-term storage due to sulfonamide degradation .
- Purity Monitoring: Perform periodic HPLC analysis (C18 column, acetonitrile/water + 0.1% TFA) to detect decomposition products .
Advanced: How can computational methods guide the optimization of this compound’s pharmacokinetic properties?
Answer:
- ADMET Prediction: Use tools like SwissADME to predict logP (target <3), aqueous solubility, and CYP450 interactions. The 4-methylbenzenesulfonamido group may improve metabolic stability but could reduce solubility .
- Docking Studies: Dock into target enzymes (e.g., bacterial PPTases) using AutoDock Vina. Prioritize modifications to the thiazole ring (e.g., introducing electron-withdrawing groups) to enhance binding .
- QSAR Models: Corrogate substituent effects (e.g., methyl vs. trifluoromethyl) on bioactivity using datasets from PubChem BioAssay .
Basic: What in vitro assays are suitable for preliminary antibacterial activity screening?
Answer:
- MIC Determination: Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include a positive control (e.g., ciprofloxacin) .
- Time-Kill Assays: Assess bactericidal vs. bacteriostatic effects at 2× and 4× MIC over 24 hours .
- Cytotoxicity: Test against mammalian cell lines (e.g., HEK293) via MTT assay to ensure selectivity (IC50 > 50 μM) .
Advanced: What strategies can resolve low crystallinity in co-crystal formation for enhanced solubility?
Answer:
- Co-Crystal Screening: Use high-throughput methods with GRAS co-formers (e.g., succinic acid, nicotinamide) in solvent-drop grinding .
- Thermal Analysis: DSC/TGA identifies stable co-crystal phases. For example, a 1:1 stoichiometry with 5-methylpyrazine-2-carboxamide may improve thermal stability .
- PXRD: Compare experimental patterns with Mercury-generated simulations to confirm co-crystal formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
